molecular formula C22H25N3O B3299336 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899753-54-9

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No. B3299336
CAS RN: 899753-54-9
M. Wt: 347.5 g/mol
InChI Key: TUFNAEFYTODQIJ-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .


Synthesis Analysis

The synthesis of indole derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of cancer research. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties, which could make them valuable in the development of new treatments for HIV .

Antioxidant Activity

The antioxidant activity of indole derivatives could make them useful in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties, which could make them useful in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties, which could make them potentially useful in the treatment of diabetes .

properties

IUPAC Name

4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)23-22(26)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFNAEFYTODQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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